molecular formula C20H26O10 B1151974 Peucedanol 3'-O-glucoside CAS No. 65891-61-4

Peucedanol 3'-O-glucoside

Cat. No.: B1151974
CAS No.: 65891-61-4
M. Wt: 426.4 g/mol
InChI Key:
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Description

Peucedanol 3’-O-glucoside is a natural product derived from plants, particularly from the genus Peucedanum. It is a glycoside compound, meaning it consists of a sugar molecule (glucose) attached to a non-sugar molecule (peucedanol). This compound is known for its potential medicinal properties and is often studied in the context of life sciences .

Scientific Research Applications

Peucedanol 3’-O-glucoside has several applications in scientific research:

Future Directions

The future research directions for Peucedanol 3’-O-glucoside could involve further investigation into its potential medicinal properties. For instance, studies on similar compounds have shown antioxidant and anti-inflammatory properties , suggesting that Peucedanol 3’-O-glucoside may have similar effects. Additionally, understanding the distribution of antioxidant compounds in plants like Peucedanum japonicum can aid in the development of medicinal and nutritional applications, influence agricultural practices, and contribute to regional biodiversity-conservation efforts .

Mechanism of Action

Target of Action

Peucedanol 3’-O-glucoside is a natural product used for research related to life sciences

Biochemical Pathways

It’s known that the compound is a coumarin , a class of organic compounds that are known to have various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacokinetics

The compound is typically stored at -20°C for up to 3 years in powder form, and in solvent at -80°C for up to 1 year . These storage conditions suggest that the compound is stable and could potentially have good bioavailability, but further studies are needed to confirm this.

Result of Action

The compound is known to be a coumarin , and coumarins in general have been found to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Action Environment

It’s known that the compound is stable under certain storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Peucedanol 3’-O-glucoside can be synthesized through the glycosylation of peucedanol. This involves the reaction of peucedanol with a glucose donor under acidic or enzymatic conditions to form the glycosidic bond. The reaction typically requires a catalyst, such as a Lewis acid or an enzyme like glycosyltransferase, and is carried out in an organic solvent .

Industrial Production Methods: Industrial production of peucedanol 3’-O-glucoside often involves extraction from natural sources, such as the aerial parts of Peucedanum japonicum. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .

Chemical Reactions Analysis

Types of Reactions: Peucedanol 3’-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Peucedanol 3’-O-glucoside is unique due to its specific glycosidic linkage and bioactive properties. Similar compounds include:

Properties

IUPAC Name

7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDINAZUSSDSPB-DNLMCPORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peucedanol 3'-O-glucoside
Reactant of Route 2
Peucedanol 3'-O-glucoside
Reactant of Route 3
Peucedanol 3'-O-glucoside
Reactant of Route 4
Peucedanol 3'-O-glucoside
Reactant of Route 5
Peucedanol 3'-O-glucoside
Reactant of Route 6
Peucedanol 3'-O-glucoside

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